Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
Description
Bridged Ring System Geometry
The compound’s core consists of an 8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene scaffold, featuring five fused rings with three bridging nitrogen atoms. X-ray diffraction studies of analogous alkaloids, such as scholaricine, demonstrate that the pentacyclic system adopts a rigid, cage-like conformation due to its bridged bicyclo[5.3.0] and bicyclo[3.3.1] subunits. Key bond lengths and angles within the framework are summarized in Table 1.
Table 1: Selected crystallographic parameters of the pentacyclic framework
| Parameter | Value (Å or °) |
|---|---|
| N1–C2 bond length | 1.46 Å |
| C9–C10 bond length | 1.52 Å |
| N14–C15 bond length | 1.41 Å |
| C2–N1–C8 bond angle | 112.3° |
| C10–C9–C11 bond angle | 108.7° |
The bicyclo[5.3.0] subunit introduces strain through its fused 5- and 3-membered rings, while the bicyclo[3.3.1] component enforces a chair-like conformation in the central cyclohexane ring. This geometry positions the 6-hydroxy and 12-(1-hydroxyethyl) substituents in axial orientations, minimizing steric clashes.
Hydrogen Bonding Network Analysis
The hydroxyl groups at C6 and C12 participate in an intramolecular hydrogen-bonding network that stabilizes the cage structure. Crystallographic data from related compounds show:
- O6–H···O21 (ester carbonyl) distance: 2.68 Å
- O12–H···N8 (bridgehead nitrogen) distance: 2.72 Å
These interactions create a pseudo-macrocyclic system, reducing molecular flexibility and enhancing thermal stability. The methyl ester group at C10 exhibits restricted rotation due to conjugation with the adjacent carbonyl group, further rigidifying the structure.
Molecular Orbital Configuration
Frontier Molecular Orbital Calculations
Density functional theory (DFT) studies on similar diazapentacyclic alkaloids reveal distinctive frontier orbital distributions:
- Highest Occupied Molecular Orbital (HOMO): Localized on the indole nitrogen (N8) and the conjugated π-system of rings A–C
- Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the ester carbonyl group and the electron-deficient bicyclo[3.3.1] subunit
The HOMO–LUMO gap of approximately 4.1 eV suggests moderate reactivity, with nucleophilic character at N8 and electrophilic susceptibility at the carbonyl carbon.
Electron Density Distribution Patterns
Laplacian of electron density (∇²ρ) analysis highlights critical features:
- N8 Nitrogen: Negative ∇²ρ (-0.89 eÅ⁻⁵), indicating strong lone pair localization
- C10 Carbonyl Group: Ellipticity (ε) of 0.72, demonstrating significant π-character
- C6–O6 Bond: Positive ∇²ρ (+3.45 eÅ⁻⁵), characteristic of polarized O–H bonds
Non-covalent interaction (NCI) plots reveal weak attractive forces between the hydroxyl protons and adjacent π-clouds, consistent with the observed hydrogen bonding.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3 |
InChI Key |
GNCUCBQZLQLSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Pathway
The synthesis typically begins with a bicyclic precursor, followed by sequential functionalization:
Step 1: Formation of the Diazabicyclic Core
- Reagents : Cyanogen bromide, 2-iodobenzyl alcohol.
- Conditions : Dichloromethane (CH₂Cl₂) at room temperature, followed by quenching with brine.
Step 2: Functional Group Modifications
- Hydroxylation : Trifluoroacetic acid (TFA) and m-chloroperbenzoic acid (m-CPBA) induce hydroxylation or epoxidation.
- Esterification : Methyl chloroformate or ethyl chloroformate reacts with carboxylic acids under basic conditions (e.g., triethylamine).
Step 3: Cyclization
- Catalysts : Copper sulfate and sodium ascorbate facilitate click chemistry (e.g., azide-alkyne cycloaddition).
- Solvents : tert-Butanol/water mixtures or dichloromethane.
Step 4: Purification
- Techniques : Column chromatography (hexane/ethyl acetate gradients) and crystallization (ethyl acetate).
Functional Group Modifications
The compound’s hydroxyl, carboxyl, and methyl ester groups are critical for bioactivity. Key modifications include:
Oxidation :
Amide Coupling :
Protection/Deprotection :
Table 2: Functional Group Modifications
| Modification | Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation | IBX | Ketone/aldehyde formation | |
| Amide Coupling | WSC, HOBt | Amide bond formation | |
| Deprotection | TFA | Removal of protecting groups |
Comparative Analysis of Methods
Natural vs. Chemical Synthesis
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | Low (plant-dependent) | Moderate to high |
| Purity | Requires rigorous purification | Higher control |
| Scalability | Limited | High |
| Cost | High (plant sourcing) | Moderate (reagents/catalysts) |
Challenges and Optimization Strategies
- Stereochemical Control : The bicyclic structure requires precise control over reaction stereochemistry, often achieved via chiral catalysts or chiral auxiliaries.
- Side Reactions : Over-oxidation or epoxidation can lead to undesired byproducts. Mitigation involves optimizing reagent concentrations and reaction times.
- Purification : Polarity-driven chromatography (e.g., HILIC, RPLC) is essential for isolating the compound from complex matrices.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substituents, ring systems, or stereochemistry. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison
*Estimated based on analogs; †Calculated from structure in .
Key Differences and Implications
Substituent Effects The acetyloxyethyl group in the compound from replaces the hydroxyethyl group in the target molecule. The acetyl group is also prone to enzymatic hydrolysis, which may affect metabolic stability in biological systems . The 10-methylidene and 8-acetyl groups in the compound from introduce a conjugated ketone system, which could enhance UV absorption and alter redox properties. The ethyl group at position 12 may sterically hinder hydrogen bonding compared to the hydroxyethyl group in the target compound .
Ring System Variations The ethylidene group in the compound from introduces a rigid double bond (Z-configuration), reducing conformational flexibility compared to the hydroxyethyl group in the target molecule. The altered ring junctions (10.5.1 vs.
Hydrogen Bonding and Solubility The target compound’s hydroxyethyl and 6-OH groups provide multiple hydrogen bond donors (3) and acceptors (4), favoring solubility in polar solvents like water or methanol. In contrast, the acetylated analog lacks a hydroxyl donor, reducing its ability to form intermolecular hydrogen bonds in crystalline phases .
Stereochemical Considerations
- The (11S,17S) configuration in highlights the role of stereochemistry in molecular recognition. While the target compound’s stereochemistry is unspecified, chiral centers in similar molecules can drastically influence pharmacological activity or crystallization behavior .
Biological Activity
Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate is a complex organic compound characterized by its unique pentacyclic structure and diverse biological properties. This article explores its biological activity based on various research findings, case studies, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 356.4 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through the modulation of specific signaling pathways such as the MAPK and PI3K/Akt pathways .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism of action involves the interaction with specific molecular targets within cells that lead to alterations in gene expression and protein activity relevant to cell survival and proliferation . The specific binding affinities and interactions are still under investigation but are believed to involve complex molecular dynamics due to its unique structure.
Case Studies
Research Applications
This compound is being explored for various applications:
- Pharmaceutical Development : Potential drug candidate for cancer and inflammatory diseases.
- Biochemical Research : Used as a tool to study cellular mechanisms and pathways.
- Material Science : Investigated for its properties in developing new materials due to its unique chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
